3-Boc-amino piperidine
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Overview
Description
3-Boc-amino piperidine, also known as tert-butyl ®-piperidin-3-ylcarbamate, is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is an important intermediate in organic synthesis and pharmaceutical research, particularly in the production of drugs such as alogliptin and linagliptin, which are used to treat type 2 diabetes .
Preparation Methods
The preparation of 3-Boc-amino piperidine involves several synthetic routes. One common method includes the following steps :
Chiral Resolution: N-Cbz-3-piperidinecarboxylic acid is resolved with R-phenylethylamine to obtain a chiral compound.
Acid-Amide Condensation: The chiral compound undergoes an acid-amide condensation reaction with ammonia gas to form an intermediate.
Hofmann Degradation: The intermediate is subjected to Hofmann degradation to produce another intermediate.
Protection: The intermediate is protected with di-tert-butyl dicarbonate to form a Boc-protected compound.
Hydrogenation and Cbz-Removal: The Boc-protected compound undergoes hydrogenation and Cbz-removal to yield this compound.
This method is characterized by mild reaction conditions, high yield, and suitability for industrial production .
Chemical Reactions Analysis
3-Boc-amino piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation, trifluoroacetic acid (TFA) for Boc group removal, and various oxidizing and reducing agents .
Scientific Research Applications
3-Boc-amino piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and chiral amines.
Medicine: It is a key intermediate in the production of antidiabetic drugs such as alogliptin and linagliptin.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Boc-amino piperidine involves its role as a precursor in the synthesis of bioactive compounds. For example, in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, it acts as a key intermediate that undergoes further chemical transformations to produce the final active drug . The Boc group provides protection to the amine functionality during these transformations, ensuring selective reactions at other sites .
Comparison with Similar Compounds
3-Boc-amino piperidine can be compared with other similar compounds such as:
3-Amino piperidine: Lacks the Boc protection, making it more reactive and less selective in certain reactions.
N-Boc-piperidine: Similar in structure but differs in the position of the Boc group, leading to different reactivity and applications.
tert-Butyl ®-piperidin-3-ylcarbamate: Another name for this compound, highlighting its Boc-protected amine functionality.
These compounds share structural similarities but differ in their reactivity, stability, and specific applications in synthesis and research.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 1-aminopiperidine-3-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3 |
InChI Key |
BXHWWPNRUOHACS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)N |
Origin of Product |
United States |
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